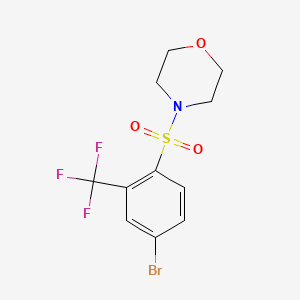

4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine

Vue d'ensemble

Description

“4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride” is a chemical compound with the molecular formula C7H3BrClF3O2S . It has an average mass of 323.515 Da and a Monoisotopic mass of 321.867767 Da .

Synthesis Analysis

While specific synthesis methods for “4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine” are not available, “2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride” may be used to synthesize related compounds such as butyl (E)-3-[2-bromo-4-(trifluoromethyl)phenyl]acrylate and 1-benzyl-2-(2-bromo-4-(trifluoromethyl)phenyl)indole .

Molecular Structure Analysis

The molecular structure of “4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride” includes a benzene ring substituted with a bromo group, a trifluoromethyl group, and a sulfonyl chloride group .

Physical And Chemical Properties Analysis

The compound “4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride” has a density of 1.8±0.1 g/cm3, a boiling point of 285.6±40.0 °C at 760 mmHg, and a flash point of 126.5±27.3 °C . It also has certain molecular properties such as a molar refractivity of 53.1±0.4 cm3, a polar surface area of 43 Å2, and a molar volume of 175.8±3.0 cm3 .

Applications De Recherche Scientifique

Synthesis of Sulfonyl Fluorides

4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine: is utilized in the synthesis of sulfonyl fluorides, which are valuable intermediates in organic synthesis. These compounds serve as electrophilic fluorinating agents to introduce fluorine into target molecules, enhancing their biological activity or altering their chemical properties for further functionalization .

Development of Pharmaceutical Agents

The compound’s ability to act as a sulfonylating agent makes it a key component in the development of pharmaceutical agents. It can be used to modify the molecular structure of pharmacophores, potentially leading to the discovery of new drugs with improved efficacy and reduced side effects .

Agricultural Chemical Research

In agricultural chemical research, 4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine can be employed to create novel pesticides and herbicides. Its structural motif is often found in compounds that exhibit significant bioactivity against various agricultural pests .

Material Science Applications

This compound is also relevant in material science, where it can be used to modify polymers and create new materials with specific properties such as increased durability, resistance to degradation, or unique optical characteristics .

Catalyst Design

Researchers use 4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine in the design of catalysts. The sulfonyl group can act as a ligand, binding to metals and forming complexes that catalyze a variety of chemical reactions .

Analytical Chemistry

In analytical chemistry, the compound finds application as a derivatization agent. It can be used to modify analytes to enhance their detection and quantification via methods such as chromatography or mass spectrometry .

Environmental Science

The compound’s unique chemical properties make it suitable for environmental science applications, such as the development of sensors for detecting pollutants or the synthesis of compounds that can aid in the breakdown of hazardous materials .

Biochemical Research

Lastly, in biochemical research, 4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine can be used to study protein interactions and functions. It may act as a probe to label proteins or as a building block in the synthesis of peptides and other bioconjugates .

Mécanisme D'action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine . Factors such as pH, temperature, and the presence of other reactive molecules could impact the compound’s reactivity and stability.

Propriétés

IUPAC Name |

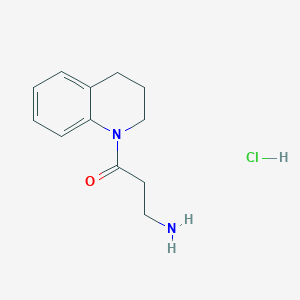

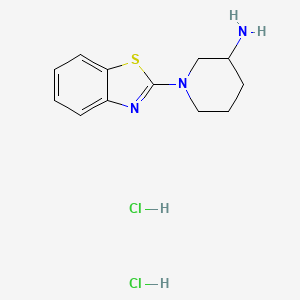

4-[4-bromo-2-(trifluoromethyl)phenyl]sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3NO3S/c12-8-1-2-10(9(7-8)11(13,14)15)20(17,18)16-3-5-19-6-4-16/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTAAKWVHBMKDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=C(C=C(C=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1520952.png)

![4-[(4-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1520954.png)